Fmoc-His(Trt)-Pro-OH: Strategic Implementation, Chemical Properties, and Mechanistic Advantages in Peptide Synthesis
Fmoc-His(Trt)-Pro-OH: Strategic Implementation, Chemical Properties, and Mechanistic Advantages in Peptide Synthesis
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS) and therapeutic drug development, the sequence of Histidine followed by Proline (His-Pro) presents a notorious synthetic bottleneck. Sequential coupling of these residues is plagued by sluggish kinetics, severe risk of epimerization, and chain-terminating diketopiperazine (DKP) formation.
To circumvent these thermodynamic and kinetic hurdles, the pre-synthesized dipeptide building block Fmoc-His(Trt)-Pro-OH is deployed. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical properties, mechanistic rationale, and validated experimental workflows surrounding this critical reagent. This whitepaper serves as an authoritative resource for researchers engineering complex therapeutic peptides, including Protirelin analogs and neuroprotective cyclic dipeptides[1].
Chemical & Physical Profiling
Understanding the physical parameters of Fmoc-His(Trt)-Pro-OH is the first step in optimizing its integration into automated or manual SPPS workflows. The trityl (Trt) group protects the reactive imidazole side chain of histidine, while the Fmoc group provides temporary α -amino protection[1].
| Property | Specification |
| Compound Name | Fmoc-His(Trt)-Pro-OH |
| CAS Number | 2244048-25-5[2] |
| Molecular Formula | C₄₅H₄₀N₄O₅[2] |
| Molecular Weight | 716.84 g/mol [2] |
| Purity (HPLC) | ≥ 94.0% (Typically >98% in high-grade lots)[2] |
| Appearance | White to off-white powder[2] |
| Storage Conditions | ≤ -20 °C (Desiccated to prevent hydrolysis)[2] |
The Mechanistic Rationale: Overcoming His-Pro Coupling Challenges
Why invest in a pre-formed dipeptide rather than sequentially coupling Fmoc-Pro-OH and Fmoc-His(Trt)-OH? The causality lies in the fundamental organic chemistry of the residues involved.
The "Oxazolone Immunity" of Proline
During standard peptide coupling, the activation of the C-terminal carboxylic acid can lead to the formation of an oxazolone (azlactone) intermediate. The basicity of the coupling environment can abstract the α -proton of this intermediate, leading to racemization (epimerization) of the residue. However, Proline is a secondary amine and lacks an amide proton . Consequently, it is chemically impossible for a C-terminal proline to form an oxazolone ring. By using Fmoc-His(Trt)-Pro-OH, we can subject the dipeptide to highly potent activation conditions without any risk of C-terminal epimerization.
Mitigating Histidine Epimerization
Histidine is highly prone to base-catalyzed racemization during activation because the electron-withdrawing nature of the imidazole ring increases the acidity of the α -proton. If one attempts to sequentially couple Fmoc-His(Trt)-OH onto a sterically hindered resin-bound Proline, the reaction is exceptionally slow. This prolonged exposure to basic activators (like DIPEA) drastically increases the rate of Histidine epimerization. The dipeptide strategy completely bypasses this: the His-Pro bond is already formed in solution under stereochemically controlled conditions.
Eradicating Diketopiperazine (DKP) Formation
When an Fmoc group is removed from a resin-bound His-Pro dipeptide, the free α -amine of Histidine is brought into close spatial proximity to the ester linkage connecting Proline to the resin (due to Proline's propensity to adopt a cis peptide bond conformation). The free amine acts as a nucleophile, attacking the ester and forming a 6-membered DKP ring, effectively cleaving the peptide chain from the resin. By coupling the Fmoc-His(Trt)-Pro-OH dipeptide directly to a growing peptide chain (H-Xaa-Resin), the Proline is linked via an amide bond rather than an ester. Amides are significantly poorer leaving groups, which thermodynamically suppresses DKP formation during the subsequent Fmoc deprotection step.
Workflow comparison: Sequential His-Pro coupling vs. Fmoc-His(Trt)-Pro-OH dipeptide strategy.
Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)
To ensure scientific integrity, the following protocol utilizes a self-validating system. We employ DIC/OxymaPure over HATU to prevent uronium-based capping of the N-terminus in the event of slower kinetics.
Protocol: Integration of Fmoc-His(Trt)-Pro-OH into a Growing Peptide Chain
Step 1: Resin Preparation & Deprotection
-
Swell the H-Xaa-Resin (0.1 mmol scale) in Dichloromethane (DCM) and Dimethylformamide (DMF) (1:1 v/v) for 30 minutes.
-
Treat the resin with 20% Piperidine in DMF (2 × 5 mins) to remove the terminal Fmoc group.
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Self-Validation: Monitor the effluent via UV absorbance at 301 nm. A return to a stable baseline indicates complete removal of the dibenzofulvene adduct, validating readiness for coupling.
Step 2: Dipeptide Activation
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In a separate vial, dissolve 3.0 equivalents (0.3 mmol, ~215 mg) of Fmoc-His(Trt)-Pro-OH and 3.0 equivalents of OxymaPure in minimal DMF.
-
Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.
-
Causality Note: Oxyma/DIC is chosen because it provides high coupling efficiency while maintaining a neutral pH, further safeguarding the stereointegrity of the sequence.
Step 3: Coupling
-
Add the activated dipeptide solution to the resin. Agitate at room temperature for 60 minutes.
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Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads/solution) confirms >99% coupling efficiency of the primary amine. If positive (blue), repeat Step 3.
Step 4: Global Cleavage
-
Treat the final synthesized peptide with a cleavage cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v) for 2 hours.
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Causality Note: The highly acid-labile Trityl (Trt) group on the Histidine imidazole ring is cleaved concurrently with the resin detachment, yielding the fully unprotected His-Pro sequence ready for ether precipitation.
Biological Applications & Therapeutic Relevance
The His-Pro sequence is a critical motif in several highly potent biological molecules. The use of Fmoc-His(Trt)-Pro-OH is essential for the commercial and research-scale synthesis of the following:
Protirelin (Thyrotropin-Releasing Hormone)
Protirelin is a synthetic tripeptide identical to endogenous thyrotropin-releasing hormone (TRH), featuring the sequence pGlu-His-Pro-NH₂ [3]. It acts on the anterior pituitary to stimulate the release of Thyroid Stimulating Hormone (TSH) and is utilized in diagnostic tests for secondary hypothyroidism[3].
Cyclo(His-Pro) (CHP)
Cyclo(His-Pro) is an endogenous cyclic dipeptide and a metabolite of TRH[4]. It is capable of crossing the blood-brain barrier and exerts profound neuroprotective and anti-inflammatory effects in the central nervous system[5]. Mechanistically, CHP mitigates oxidative stress by promoting the dissociation of the Keap1-Nrf2 complex, thereby increasing the nuclear translocation of Nrf2 to upregulate Antioxidant Response Elements (ARE)[6]. Concurrently, it inhibits the nuclear accumulation of NF-κB, directly down-regulating TNF α expression and counteracting gliosis[5].
Cyclo(His-Pro) neuroprotective signaling: Nrf2 pathway activation and NF-κB inhibition.
References
-
Bellezza, I., et al. "The Role of Cyclo(His-Pro) in Neurodegeneration". International Journal of Molecular Sciences, MDPI, 2016. URL:[Link]
-
Borthwick, A.D., et al. "Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro)". PMC, National Institutes of Health. URL:[Link]
-
National Center for Biotechnology Information. "Protirelin Compound Summary". PubChem Database. URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Protirelin | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
